Welcome to the BenchChem Online Store!
molecular formula C6H10ClN5O B8296234 6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

Cat. No. B8296234
M. Wt: 203.63 g/mol
InChI Key: LLCSUWCTDGRWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006177B2

Procedure details

A mixture of 4,6-dichloropyrimidine-2,5-diamine (28 g, 156 mmol), ethanolamine (18 ml, 312 mmol) and ethanol (250 ml) were heated at 100-110° C. for 16 hours. The mixture was cooled and solvent was removed. To the residue methanol (100 ml) was added and stirred for 20 minutes. The solid was filtered off to obtain 2-[(2,5-diamino-6-chloro-pyrimidin-4-yl)amino]ethanol (22.0 g, 70%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[C:4]([NH2:10])[N:3]=1.[CH2:11]([CH2:13][NH2:14])[OH:12]>C(O)C>[NH2:10][C:4]1[N:3]=[C:2]([NH:14][CH2:13][CH2:11][OH:12])[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1N)Cl)N
Name
Quantity
18 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
solvent was removed
ADDITION
Type
ADDITION
Details
To the residue methanol (100 ml) was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)NCCO)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.